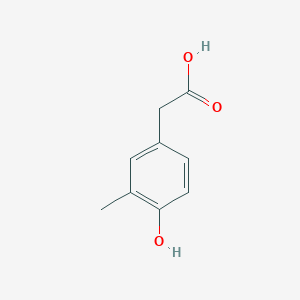

2-(4-Hydroxy-3-methylphenyl)acetic acid

Description

Historical Context and Significance in Chemical and Biomedical Sciences

While the specific historical discovery of 2-(4-Hydroxy-3-methylphenyl)acetic acid is not extensively documented in readily available literature, its significance can be understood within the broader context of research into phenylacetic acid derivatives. Phenylacetic acids are a class of organic compounds that have long been recognized for their diverse biological activities and as valuable intermediates in organic synthesis.

In the biomedical field, the significance of this compound has been highlighted by its identification as an effective inhibitor of the enzyme hydroxylase. biosynth.com This enzyme plays a crucial role in the biosynthesis of L-DOPA, a precursor to the neurotransmitter dopamine (B1211576), by catalyzing the conversion of L-4-hydroxymandelic acid to mandelic acid. biosynth.com The ability of this compound to inhibit this reaction by binding to the active site of hydroxylase and blocking its access suggests its potential for modulating dopamine levels, a key area of investigation in neuroscience and for therapeutic development. biosynth.com

From a chemical perspective, this compound is a versatile scaffold for the synthesis of more complex molecules. Its structure, featuring a hydroxyl and a methyl group on the phenyl ring, allows for various chemical modifications, making it a valuable building block in the development of new compounds with potentially enhanced biological activities.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound is primarily centered on its role as an enzyme inhibitor and its potential applications in pharmaceutical and agrochemical development. Studies have focused on its synthesis and the evaluation of its biological activities, including its antioxidant properties which make it a candidate for use in the cosmetics industry to protect against oxidative stress.

Despite this interest, there are notable knowledge gaps in the scientific understanding of this compound. A comprehensive understanding of its metabolic fate and pharmacokinetic profile in biological systems is yet to be fully elucidated. While its inhibitory effect on hydroxylase is known, the broader spectrum of its enzymatic and cellular targets remains largely unexplored. Furthermore, detailed structure-activity relationship (SAR) studies are needed to understand how modifications to its chemical structure would impact its biological efficacy and specificity. The long-term effects and a complete toxicological profile of the compound also require more in-depth investigation.

Hypotheses and Research Objectives for Comprehensive Investigation of this compound

Based on the existing knowledge and identified gaps, several hypotheses and research objectives can be formulated for a comprehensive investigation of this compound.

Hypotheses:

It is hypothesized that the specific substitution pattern on the phenyl ring of this compound is critical for its selective inhibition of hydroxylase and that modifications to these substituents will modulate its inhibitory potency and selectivity.

It is further hypothesized that, due to its phenolic structure, the compound possesses significant antioxidant and anti-inflammatory properties that could be harnessed for therapeutic applications beyond its role as a hydroxylase inhibitor.

Another hypothesis is that derivatives of this compound can be synthesized to create novel compounds with improved pharmacokinetic properties and enhanced biological activities for specific therapeutic targets.

Research Objectives:

To conduct detailed mechanistic studies to fully characterize the interaction of this compound with hydroxylase and other potential biological targets.

To perform comprehensive in vitro and in vivo studies to evaluate the full spectrum of its biological activities, including its antioxidant, anti-inflammatory, and neuro-modulatory effects.

To undertake extensive structure-activity relationship studies by synthesizing and testing a library of derivatives to identify compounds with optimized potency, selectivity, and pharmacokinetic profiles.

To carry out thorough toxicological and metabolic studies to establish a comprehensive safety profile and to understand its biotransformation pathways.

A systematic approach guided by these hypotheses and objectives will be crucial in fully uncovering the scientific and therapeutic potential of this compound.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 29121-56-0 |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Boiling Point | 346 °C |

| Flash Point | 177.3 °C |

| IUPAC Name | This compound |

| SMILES | CC1=C(C=CC(=C1)CC(=O)O)O |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-hydroxy-3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4,10H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJMAHBZVDMIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634177 | |

| Record name | (4-Hydroxy-3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29121-56-0 | |

| Record name | (4-Hydroxy-3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Derivatization of 2 4 Hydroxy 3 Methylphenyl Acetic Acid

Established Synthetic Routes for 2-(4-Hydroxy-3-methylphenyl)acetic acid

Access to the this compound scaffold is primarily achieved through well-established synthetic protocols that offer reliability and scalability.

One common strategy to obtain this compound involves the initial synthesis of its corresponding ester, followed by a hydrolysis step. The Fischer-Speier esterification is a classic and direct method for converting a carboxylic acid to an ester by reacting it with an alcohol in the presence of a strong acid catalyst. libretexts.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. youtube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester. libretexts.org To drive this reversible reaction toward the product, either the alcohol is used in large excess or the water formed is removed from the reaction mixture. masterorganicchemistry.com

In the context of synthesizing the target compound, this approach would typically involve the esterification of a suitable precursor to yield an intermediate like methyl 2-(4-hydroxy-3-methylphenyl)acetate. This ester intermediate is then subjected to hydrolysis, usually under basic conditions (saponification) with a reagent like sodium hydroxide, followed by acidic workup to protonate the carboxylate and yield the final carboxylic acid product. sciencemadness.org

Table 1: Fischer Esterification and Hydrolysis Pathway

| Step | Reaction | Typical Reagents | Key Transformation |

|---|---|---|---|

| 1 | Fischer Esterification | Precursor Acid, Methanol (excess), H₂SO₄ (catalyst) | -COOH → -COOCH₃ |

| 2 | Hydrolysis (Saponification) | 1. NaOH(aq) 2. HCl(aq) | -COOCH₃ → -COOH |

Beyond the esterification-hydrolysis sequence, several other robust methods exist for the synthesis of phenylacetic acid and its derivatives. These routes can be adapted to produce this compound by selecting appropriately substituted starting materials.

Hydrolysis of Benzyl (B1604629) Cyanides : This is a very common and efficient method for preparing phenylacetic acids. orgsyn.org The synthesis would begin with a substituted benzyl cyanide, specifically 2-(4-hydroxy-3-methylphenyl)acetonitrile. The nitrile group is then hydrolyzed using either strong acid (e.g., aqueous sulfuric acid) or base, which converts the -CN group into a carboxylic acid (-COOH). sciencemadness.orgorgsyn.org

Carbonylation of Benzyl Halides : Modern catalytic methods provide efficient routes. For instance, the palladium-catalyzed carbonylation of substituted benzyl chlorides in the presence of carbon monoxide and a base offers a direct way to introduce the carboxylic acid moiety. researchgate.net This method is valued for its mild reaction conditions and good yields.

Grignard Reaction : This classic organometallic approach involves the reaction of a benzylmagnesium halide with carbon dioxide (dry ice). mdma.ch For the target compound, the Grignard reagent would be prepared from 4-(chloromethyl)-2-methylphenol (B12332143) (with appropriate protection of the phenolic hydroxyl group). Subsequent reaction with CO₂ followed by an acidic workup would yield the desired product.

Suzuki Coupling Reactions : Palladium-catalyzed Suzuki coupling can be employed to form the crucial Csp²-Csp³ bond. This strategy might involve coupling an aryl boronic acid or ester with a haloacetate derivative. inventivapharma.com For example, a protected 4-bromo-2-methylphenol (B185452) could be converted to its boronic ester and then coupled with a reagent like ethyl bromoacetate.

Table 2: Comparison of Alternative Synthetic Routes

| Method | Key Precursor | Primary Reagents | Advantages |

|---|---|---|---|

| Benzyl Cyanide Hydrolysis | Substituted Benzyl Cyanide | H₂SO₄/H₂O or NaOH/H₂O | High yields, well-established. orgsyn.org |

| Palladium-Catalyzed Carbonylation | Substituted Benzyl Chloride | CO, Pd catalyst, Base | Mild conditions, good functional group tolerance. researchgate.net |

| Grignard Reaction | Substituted Benzyl Halide | Mg, CO₂ (dry ice) | Classic, reliable method. mdma.ch |

| Suzuki Coupling | Substituted Aryl Boronic Acid | Haloacetate, Pd catalyst, Base | Versatile, good for complex structures. inventivapharma.com |

Advanced Chemical Synthesis Techniques for Novel Derivatives of this compound

The derivatization of the this compound core is essential for creating new chemical entities. Advanced techniques focus on precise modifications to alter its chemical and biological properties.

The modification of the core structure is guided by principles aimed at systematically tuning its properties. Key considerations include:

Electronic Effects : Introducing electron-withdrawing or electron-donating groups onto the phenyl ring can alter the pKa of the phenolic hydroxyl and carboxylic acid groups, influencing binding interactions and reactivity.

Steric Bulk : Modifying the size of substituents on the aromatic ring can influence the molecule's conformation and its ability to fit into specific binding sites.

Lipophilicity : The balance between hydrophilicity and lipophilicity can be adjusted by adding or removing polar or nonpolar functional groups. This is critical for controlling properties like solubility and membrane permeability.

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved characteristics. For example, the carboxylic acid could be replaced with a tetrazole, or the phenyl ring could be substituted with a heterocycle to explore new chemical space. inventivapharma.com

Incorporating heterocyclic systems into the phenylacetic acid scaffold is a powerful strategy for generating structural diversity and novel compounds.

Multicomponent Reactions (MCRs) : These reactions allow for the construction of complex heterocyclic structures in a single step from three or more starting materials. MCRs are highly efficient and can be used to append diverse heterocyclic rings to a core structure. mdpi.com For instance, a derivative of this compound could be functionalized to participate in an MCR to build a new fused or appended heterocycle.

Condensation Reactions : The existing functional groups on the core molecule can be used as handles. The carboxylic acid can be condensed with amino-substituted heterocycles to form amides, while the phenolic hydroxyl can react to form ethers. For example, condensation of an aminoazole with a derivative of the phenylacetic acid can lead to new hybrid molecules. frontiersin.org

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are invaluable for attaching heterocyclic rings directly to the aromatic core of the phenylacetic acid. This requires prior functionalization of the phenyl ring with a halide or boronic acid.

Table 3: Examples of Derivatization Strategies

| Strategy | Target Moiety | Reaction Type | Example Application |

|---|---|---|---|

| Amide Formation | Amide-linked Heterocycle | Condensation | Reacting the carboxylic acid with an amino-thiazole. |

| Ether Synthesis | Ether-linked Heterocycle | Williamson Ether Synthesis | Reacting the phenolic hydroxyl with a chloro-pyrimidine. |

| C-C Bond Formation | Directly-linked Heterocycle | Suzuki Coupling | Coupling a bromo-phenylacetic acid derivative with a pyridineboronic acid. inventivapharma.com |

| Ring Construction | Fused Heterocycle | Multicomponent Reaction | Using a functionalized phenylacetic acid derivative as a component in a reaction to build a quinoline (B57606) ring. mdpi.com |

Stereoselective Synthesis and Chiral Resolution of this compound and its Analogs

While this compound itself is achiral, many of its most important analogs, particularly those with substitution at the α-carbon of the acetic acid side chain, are chiral. The synthesis and separation of individual enantiomers of these analogs are critical, as different enantiomers often exhibit distinct biological activities. google.com

Chiral Resolution : This classical approach involves separating a racemic mixture of a chiral phenylacetic acid analog. A common method is the formation of diastereomeric salts by reacting the racemic acid with a chiral amine resolving agent (e.g., (S)-(-)-1-(2-naphthyl)ethylamine). google.com The resulting diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. Once separated, the pure enantiomer of the acid can be recovered by treating the salt with a strong acid. google.com

Chromatographic Separation : Modern chromatography techniques are highly effective for chiral separations. Preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase can resolve racemic mixtures into pure enantiomers. researchgate.net

Asymmetric Synthesis : A more advanced approach is to synthesize a single enantiomer directly. This can be achieved through stereoselective methods, such as the alkylation of an enolate derived from a phenylacetic acid ester that is attached to a chiral auxiliary. researchgate.net The chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to a preponderance of one diastereomer, which can then be cleaved to yield the enantiomerically enriched product.

Optimizing the Path to this compound: A Focus on Scalable Synthesis

The industrial production of specialty chemicals like this compound hinges on the development of synthetic methodologies that are not only efficient and high-yielding but also economically viable and scalable. While detailed process optimization and large-scale manufacturing data for this specific compound remain limited in publicly accessible literature, an analysis of established synthetic routes for structurally similar phenylacetic acid derivatives provides a framework for considering key parameters in its scalable synthesis. These considerations primarily revolve around reaction conditions, catalyst selection, solvent effects, and purification strategies.

Key Considerations for Process Optimization and Scalability

The synthesis of substituted phenylacetic acids on an industrial scale often relies on well-established chemical transformations. For this compound, several synthetic pathways can be envisaged, each with its own set of parameters that can be optimized for large-scale production.

One common industrial approach for producing phenylacetic acids is the hydrolysis of the corresponding phenylacetonitriles. This method is advantageous due to the relative availability of the nitrile precursors, which can often be synthesized from the corresponding benzyl halides. For instance, the production of methylphenylacetic acid has been detailed in patent literature, outlining a process that involves the hydrolysis of methylphenylacetonitrile in a sulfuric acid solution at elevated temperatures.

Table 1: Representative Conditions for Acid-Catalyzed Hydrolysis of Phenylacetonitriles for Phenylacetic Acid Production

| Parameter | Condition | Rationale for Optimization |

| Acid Concentration | 30-70% H₂SO₄ | A higher concentration can accelerate the reaction but may also lead to side reactions and charring. Optimization involves finding a balance to maximize conversion while minimizing byproducts. |

| Temperature | 90-150 °C | Higher temperatures increase the reaction rate but can also promote decomposition. Precise temperature control is crucial for consistent yield and purity on a large scale. |

| Reaction Time | 5-6 hours (reflux) | Monitoring the reaction progress (e.g., by gas chromatography) to determine the optimal reaction time prevents incomplete conversion or excessive byproduct formation. |

| Purification | Neutralization, extraction, and crystallization | On a large scale, efficient phase separation and crystallization are critical for isolating a high-purity product and minimizing solvent waste. The choice of solvent for extraction and crystallization significantly impacts yield and purity. |

This data is based on analogous processes for similar compounds and serves as a starting point for the optimization of this compound synthesis.

Another scalable strategy involves the carbonylation of benzyl chlorides. This method offers a direct route to the carboxylic acid and has been optimized for various substituted phenylacetic acids. The reaction typically employs a palladium catalyst and is conducted under a carbon monoxide atmosphere. Key parameters for optimization in this process include the choice of catalyst, solvent, base, and phase-transfer catalyst, as well as the reaction temperature and pressure.

Challenges and Future Directions in Scalable Synthesis

Future research into the scalable synthesis of this compound could explore several avenues. The development of more selective and active catalysts for direct carboxylation or other C-C bond-forming reactions could simplify the synthetic route. Furthermore, the application of flow chemistry could offer advantages in terms of safety, efficiency, and scalability by providing precise control over reaction parameters.

Biocatalysis and microbial production routes also present a promising, sustainable alternative to traditional chemical synthesis. While currently more developed for compounds like 4-hydroxyphenylacetic acid, the engineering of microbial strains to produce this compound could offer a cost-effective and environmentally friendly manufacturing process in the long term.

Iii. Biological Activities and Pharmacological Investigations of 2 4 Hydroxy 3 Methylphenyl Acetic Acid

Enzymatic Inhibition and Modulation by 2-(4-Hydroxy-3-methylphenyl)acetic acid

This compound has been identified as an effective inhibitor of hydroxylase enzymes, which are critical in various metabolic pathways. biosynth.com Its ability to modulate enzymatic activity underscores its potential for therapeutic applications.

The primary mechanism by which this compound exerts its inhibitory effect on hydroxylase enzymes is through competitive binding to the active site. biosynth.com This interaction prevents the natural substrate from binding, thereby blocking the catalytic activity of the enzyme. The structural features of this compound, particularly the hydroxyphenyl group, are thought to play a crucial role in its affinity for the enzyme's active site. While detailed kinetic studies on this specific compound are not extensively available, the principle of active site binding is a well-established mechanism for enzyme inhibition by structurally similar phenolic compounds.

A significant consequence of hydroxylase inhibition by this compound is its impact on biosynthetic pathways, notably the production of L-DOPA (L-3,4-dihydroxyphenylalanine). biosynth.com L-DOPA is a crucial precursor to the neurotransmitter dopamine (B1211576), and its synthesis is dependent on the activity of hydroxylase enzymes. biosynth.com By inhibiting these enzymes, this compound can modulate the production of L-DOPA, which has implications for neurological pathways and conditions where dopamine levels are a key factor. biosynth.com The inhibition of the conversion of L-4-hydroxymandelic acid to mandelic acid, a step in the L-DOPA biosynthesis pathway, is a specific example of this impact. biosynth.com

Antimicrobial Efficacy of this compound

The antimicrobial properties of phenolic compounds are a subject of considerable research interest. Investigations into this compound and its derivatives have explored their potential to combat various microbial pathogens.

While specific studies on the antibacterial spectrum of this compound are limited, research on the closely related compound 4-hydroxyphenylacetic acid (4-HPCA) provides insights into its potential mechanisms of action. Studies have shown that 4-HPCA can inhibit the growth of pathogenic bacteria such as Listeria monocytogenes. The primary antibacterial mechanism is believed to be the disruption of the bacterial cell membrane, leading to increased permeability and ultimately cell death. nih.gov This damage to the cell membrane can also interfere with essential cellular processes and the expression of virulence factors. nih.gov It is plausible that this compound exerts its antibacterial effects through a similar mechanism of action, though further research is needed to confirm its specific spectrum of activity and efficacy.

Research into the antifungal and antiviral properties of this compound has primarily focused on its derivatives, particularly those incorporating a pyrazoline scaffold. Pyrazoline derivatives are a class of heterocyclic compounds known for their broad range of biological activities.

Antifungal Potential: Studies on various pyrazoline derivatives have demonstrated their potential as antifungal agents. nih.govnih.gov While specific research on pyrazoline derivatives of this compound is not extensively documented, the general antifungal activity of the pyrazoline class of compounds suggests that such derivatives could exhibit efficacy against a range of fungal pathogens. The mechanism of action for antifungal pyrazolines is often attributed to their ability to interfere with fungal cell membrane integrity or essential enzymatic pathways.

Antiviral Potential: A series of N1-nicotinoyl-3-(4-hydroxy-3-methylphenyl)-5-(substituted phenyl)-2-pyrazolines have been synthesized and evaluated for their in vitro antiviral activity. nih.gov Among the synthesized compounds, those with electron-withdrawing groups on the substituted phenyl ring, such as chloro and fluoro groups, demonstrated the most promising antiviral effects. nih.gov The presence of a halogen function appeared to be important for the observed antiviral activity. nih.gov

| Derivative | Substituent on Phenyl Ring | Observed Antiviral Activity |

|---|---|---|

| 5-(4-chlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4, 5-dihydro-1H-1- pyrazolyl-4-pyridylmethanone | 4-chloro | Promising |

| 5-(2-chlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-4-pyri- dylmethanone | 2-chloro | Promising |

| 5-(4-fluorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro- 1H-1-pyrazolyl-4-pyridylmethanone | 4-fluoro | Promising |

| 5-(2,6-dichlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro- 1H-1-pyrazolyl-4-pyridyl methanone | 2,6-dichloro | Promising |

Antioxidant Properties and Oxidative Stress Modulation by this compound

Phenolic acids are well-recognized for their antioxidant capabilities, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. While direct and extensive studies on the antioxidant properties of this compound are not widely available in the reviewed literature, the structural characteristics of the molecule, namely the presence of a phenolic hydroxyl group, strongly suggest that it possesses antioxidant potential.

The antioxidant activity of phenolic compounds is closely linked to their molecular structure. The hydroxyl group on the aromatic ring can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components such as lipids, proteins, and DNA. The position and number of hydroxyl groups, as well as the presence of other substituents on the aromatic ring, can influence the antioxidant capacity.

In the context of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, antioxidants play a crucial role. By scavenging ROS, compounds like this compound could potentially help to mitigate cellular damage and modulate the signaling pathways that are affected by oxidative stress. However, to fully elucidate the antioxidant profile and the mechanisms of oxidative stress modulation of this specific compound, further in vitro and in vivo studies are required. Standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay, would be instrumental in quantifying its antioxidant capacity.

In Vitro Assays for Radical Scavenging and Antioxidant Capacity of this compound

The antioxidant potential of phenolic compounds like this compound is a primary area of investigation. The capacity of a compound to neutralize free radicals is commonly evaluated through various in vitro assays that measure its ability to donate a hydrogen atom or an electron. nih.gov These assays are crucial for initial screening and for understanding the structure-activity relationships of potential antioxidants.

Commonly employed assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govresearchgate.net In the DPPH assay, an antioxidant's ability to donate a hydrogen atom reduces the stable purple DPPH radical to the yellow-colored non-radical form, a change that is measured spectrophotometrically. nih.gov The ABTS assay is based on the reduction of the pre-formed ABTS radical cation, which is applicable to both hydrophilic and lipophilic antioxidants. mdpi.com

Other relevant assays include the Ferric Reducing Antioxidant Power (FRAP) assay, which measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), and lipid peroxidation inhibition assays, which assess the ability to prevent the oxidation of lipids, a key process in cellular damage. nih.govnih.gov The results of these assays are often expressed as the IC50 value (the concentration of the compound required to scavenge 50% of the radicals) or in terms of Trolox Equivalents (TEAC), which compares the antioxidant capacity of the compound to that of Trolox, a water-soluble vitamin E analog. mdpi.com

While specific experimental data on the antioxidant capacity of this compound are not extensively detailed in the current body of literature, its structural characteristics as a phenolic acid suggest it would possess notable antioxidant properties. The presence of a hydroxyl group on the benzene (B151609) ring is a key feature for radical scavenging activity. The activity of phenolic acids in these assays is influenced by the number and position of hydroxyl groups. nih.gov

Below is an illustrative table representing typical data obtained from such assays for a hypothetical phenolic compound with antioxidant properties.

Table 1: Illustrative In Vitro Antioxidant Activity Data

This table is a hypothetical representation of typical results from antioxidant assays and does not represent published data for this compound.

| Assay | Endpoint | Hypothetical Result | Reference Compound (Ascorbic Acid) |

|---|---|---|---|

| DPPH Radical Scavenging | IC50 (µg/mL) | 85.4 | 9.7 |

| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | 1.2 | 1.8 |

| Ferric Reducing Antioxidant Power (FRAP) | µM Fe(II)/µM | 1.5 | 2.1 |

Cellular Antioxidant Defense Mechanisms Influenced by this compound

Beyond direct radical scavenging, phenolic compounds can exert antioxidant effects by modulating endogenous cellular defense mechanisms. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). nih.gov

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. However, in the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE sequence in the promoter region of its target genes, initiating their transcription. mdpi.com Many dietary polyphenols and phenolic acids have been identified as activators of the Nrf2 pathway. rsc.orgmdpi.com This activation is considered a crucial mechanism for their protective effects against oxidative stress-related diseases. nih.gov

Studies have demonstrated that various phenolic compounds, such as curcumin, epigallocatechin-3-gallate (EGCG), and caffeic acid phenethyl ester, can induce the expression of HO-1 and other phase II detoxification enzymes through the Nrf2/ARE pathway. nih.gov This induction enhances the cell's capacity to neutralize reactive oxygen species (ROS) and defend against oxidative damage. Given its structure as a phenolic acid, it is plausible that this compound could also modulate this protective pathway. However, specific studies investigating the effect of this compound on Nrf2 activation and the subsequent expression of antioxidant enzymes are required to confirm this potential mechanism.

Investigations into Metabolic Regulation and Disorder Pathways by this compound

Effects of this compound on Glycemic Control and Insulin (B600854) Sensitivity in Metabolic Disorder Models

The potential role of phenolic acids and their derivatives in managing metabolic disorders such as type 2 diabetes is an area of growing interest. mdpi.com The acetic acid moiety of this compound is particularly relevant, as vinegar, a dilute solution of acetic acid, has been studied for its beneficial effects on glucose metabolism. nih.gov Human intervention studies have shown that vinegar consumption can improve postprandial insulin sensitivity and reduce post-meal blood glucose levels. nih.gov Proposed mechanisms for acetic acid's effects include delaying gastric emptying and potentially increasing glucose uptake by peripheral tissues like skeletal muscle. nih.gov

Phenolic acids as a class are also known to influence glucose and lipid metabolism through various mechanisms, including the inhibition of carbohydrate-hydrolyzing enzymes, modulation of insulin signaling pathways, and enhancement of insulin sensitivity. mdpi.comnih.gov While direct experimental evidence on the effects of this compound in metabolic disorder models is limited, its hybrid structure suggests it could potentially influence glycemic control.

The following table illustrates key parameters that would be assessed in studies investigating the effects of a compound on glycemic control in a metabolic disorder model.

Table 2: Illustrative Data on Glycemic Control Parameters

This table presents hypothetical data for key endpoints in a study on metabolic disorders and does not represent published results for this compound.

| Parameter | Control Group | Hypothetical Treatment Group | Unit |

|---|---|---|---|

| Fasting Blood Glucose | 185.2 ± 12.5 | 155.7 ± 10.9 | mg/dL |

| HbA1c | 8.1 ± 0.6 | 7.2 ± 0.5 | % |

| Fasting Insulin | 25.3 ± 3.1 | 20.8 ± 2.8 | µU/mL |

| HOMA-IR (Insulin Resistance) | 11.7 ± 1.8 | 8.0 ± 1.5 | Index |

Interactions of this compound with Key Metabolic Enzymes and Receptors

Phenolic compounds can directly interact with and modulate the activity of various proteins, including key enzymes and nuclear receptors involved in metabolism. nih.gov The structural features of this compound, such as its hydroxyl and carboxylic acid groups, provide potential sites for forming hydrogen bonds and other non-covalent interactions with the active sites of enzymes or the ligand-binding domains of receptors. researchgate.net

One important therapeutic strategy for managing type 2 diabetes involves the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase. By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, leading to a reduction in postprandial hyperglycemia. Many plant-derived phenolic compounds have been shown to possess inhibitory activity against these enzymes. nih.gov

Furthermore, phenolic compounds can interact with nuclear receptors that are central to regulating lipid and glucose homeostasis, such as Peroxisome Proliferator-Activated Receptors (PPARs). Modulation of these receptors can influence gene expression related to fatty acid oxidation and insulin sensitivity. Phenolic compounds are also known to interact with drug-metabolizing enzymes, which can alter the bioavailability and efficacy of other substances. benthamscience.comingentaconnect.com

One report from a commercial supplier suggests that this compound is an effective inhibitor of a hydroxylase enzyme involved in the biosynthesis of L-DOPA, a precursor to dopamine. biosynth.com While this points to a potential interaction with a specific enzyme, this activity is more directly related to neurotransmitter metabolism. Further peer-reviewed research is necessary to validate this finding and to explore the broader interactions of this compound with other key metabolic enzymes and receptors.

Neurobiological Relevance and Neurotransmitter Metabolism Studies Involving this compound

Comparative Analysis with Homovanillic Acid (2-(4-Hydroxy-3-methoxyphenyl)acetic acid) in Dopamine Metabolism

To understand the potential neurobiological relevance of this compound, a comparative analysis with its structural analog, homovanillic acid (HVA), is insightful. HVA is a major, well-characterized metabolite of the neurotransmitter dopamine. wikipedia.org The concentration of HVA in cerebrospinal fluid (CSF) and plasma is often used as a clinical and research marker to assess the activity and turnover of dopaminergic neurons in the central nervous system. nih.gov

The metabolic pathway from dopamine to HVA involves two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). wikipedia.org Dopamine is first metabolized by MAO to 3,4-dihydroxyphenylacetic acid (DOPAC). Subsequently, COMT catalyzes the O-methylation of the 3-hydroxyl group of DOPAC to form HVA. wikipedia.org An alternative, minor pathway involves the initial O-methylation of dopamine by COMT to form 3-methoxytyramine, which is then oxidized by MAO to HVA. wikipedia.org

Figure 1: Comparison of Chemical Structures

This compound

A methyl (-CH₃) group at the C3 position.

Homovanillic Acid (HVA)

A methoxy (B1213986) (-OCH₃) group at the C3 position.

The key structural difference between this compound and HVA lies at the 3-position of the phenyl ring: the former has a methyl group (-CH₃), while HVA has a methoxy group (-OCH₃). wikipedia.org This seemingly small difference has significant metabolic implications. The formation of HVA from its catechol precursor (DOPAC) is dependent on the action of the enzyme COMT, which transfers a methyl group from S-adenosyl-L-methionine to a hydroxyl group. Since this compound possesses a methyl group instead of a hydroxyl group at the 3-position, it would not be formed via this canonical COMT-dependent pathway from a catecholamine precursor.

Therefore, this compound is not considered a direct metabolite of dopamine in the same manner as HVA or DOPAC. Its presence in biological systems would likely arise from different metabolic origins. The structural distinction also means it would not be detected in analytical methods specifically targeting HVA, and its presence could potentially interfere with less specific assays if not properly resolved chromatographically. While not a direct downstream metabolite, its structural similarity to HVA and its reported potential to inhibit an enzyme in the L-DOPA synthesis pathway suggest that it could have a role in modulating catecholaminergic systems, though this requires further investigation. biosynth.com

Potential Modulatory Roles of this compound in Neurological Pathways

Research has indicated that this compound may play a role in modulating neurological pathways. The compound has been identified as an effective inhibitor of the enzyme hydroxylase. biosynth.com This enzyme is crucial for the conversion of L-4-hydroxymandelic acid to mandelic acid, a step in the biosynthesis of L-DOPA. As L-DOPA is a direct precursor to the neurotransmitter dopamine, its inhibition can have significant effects on dopaminergic pathways. biosynth.com The mechanism of inhibition involves the binding of this compound to the active site of the hydroxylase enzyme, thereby blocking access to its substrate. biosynth.com

Anticancer Research and Cytotoxicity Studies of this compound and Analogs

While direct studies on this compound are limited, extensive research into its structural analogs, particularly those containing phenylacetic acid, hydroxyphenyl, and methoxyphenyl moieties, has revealed significant anticancer potential. These related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this chemical scaffold is a promising template for the development of novel antineoplastic agents. core.ac.uknih.gov

In Vitro Cytotoxicity Profiling against Cancer Cell Lines

Numerous studies have evaluated the in vitro cytotoxicity of analogs of this compound against a range of human cancer cell lines. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

For instance, a series of 2-arylbenzoxazole acetic acid derivatives showed promising activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. core.ac.uk Notably, the presence of an acetic acid group on the benzoxazole (B165842) nucleus was found to enhance cytotoxic activity. core.ac.uk Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as having potential anticancer properties against A549 non-small cell lung cancer cells. nih.gov Another related compound, 1,5-Bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (MS13), exhibited significant dose-dependent cytotoxic effects on non-small cell lung cancer lines NCI-H520 and NCI-H23. nih.gov

The table below summarizes the cytotoxic activities of several analogs.

| Compound/Analog | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| p-Hydroxy substituted imidazo[4,5-b]pyridine (derivative 13) | Capan-1 (Pancreatic) | 1.50 | nih.gov |

| p-Hydroxy substituted imidazo[4,5-b]pyridine (derivative 13) | HL-60 (Leukemia) | 1.87 | nih.gov |

| N-methyl substituted imidazo[4,5-b]pyridine (derivative 19) | LN-229 (Glioblastoma) | 1.45 | nih.gov |

| N-methyl substituted imidazo[4,5-b]pyridine (derivative 19) | K-562 (Leukemia) | 1.90 | nih.gov |

| 1,5-Bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (MS13) | NCI-H520 (Lung) | ~6.3 (at 48h) | nih.gov |

| 1,5-Bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (MS13) | NCI-H23 (Lung) | <6.3 | nih.gov |

| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast) | Promising Activity | core.ac.uk |

| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 (Breast) | Promising Activity | core.ac.uk |

Proposed Mechanisms of Antiproliferative Activity

The antiproliferative effects of compounds structurally related to this compound are believed to occur through various mechanisms. A primary proposed mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govtbzmed.ac.ir Phenylacetate and its related aromatic fatty acids have been shown to possess anti-proliferative effects on various human cancer cell lines. nih.gov

Studies on analogs suggest that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. tbzmed.ac.ir For example, some phenylacetamide derivatives induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and FasL. tbzmed.ac.ir The diarylpentanoid MS13, which shares the 4-hydroxy-3-methoxyphenyl group, has been shown to mediate its growth inhibitory effect through multiple signaling pathways, including the NF-κB and PI3K/PTEN/Akt/mTOR pathways. nih.gov

Another identified mechanism is cell cycle arrest. The p-hydroxy substituted imidazo[4,5-b]pyridine derivative 19 caused a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, indicating a phase-specific mechanism of action. nih.gov Furthermore, some 2-arylbenzoxazole derivatives have been found to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells. core.ac.uk

Influence of this compound on Plant Physiological Processes

Compounds with a phenylacetic acid backbone are recognized for their roles in plant biology, functioning both as hormone-like growth regulators and as secondary metabolites involved in environmental interactions.

Role in Plant Hormone Activity and Growth Regulation

Phenylacetic acid (PAA) is a naturally occurring auxin, a class of plant hormones that are fundamental to plant growth and development. nih.govmdpi.com Like the most well-known auxin, indole-3-acetic acid (IAA), PAA regulates a multitude of processes, including cell division and expansion, vascular differentiation, and root development. mdpi.comnih.gov

Secondary Metabolite Functions in Plant-Environment Interactions

Beyond its role as a primary growth hormone, this compound and related phenolic acids are classified as secondary metabolites. hmdb.ca These compounds are not essential for the primary metabolic processes of the plant but play crucial roles in adaptation and defense against environmental pressures. nih.gov

Secondary metabolites can act as signaling molecules or as defense compounds. hmdb.ca For example, many phenolic compounds, which include the hydroxyphenyl moiety of the title compound, are synthesized by plants in response to stress, such as infection by pathogens or herbivory. nih.gov They can function as antimicrobials or as repellents to deter feeding. nih.gov The production of these compounds is a key part of the plant's defense system, helping it to compete and survive in its specific environment. nih.gov

Iv. Structure Activity Relationship Sar Studies of 2 4 Hydroxy 3 Methylphenyl Acetic Acid and Its Derivatives

Impact of Aromatic Ring Substituents on Biological Activities of Phenylacetic Acids

The electronic properties of substituents play a significant role. Electron-donating groups, such as hydroxyl (-OH) and methyl (-CH₃), can increase the electron density of the aromatic ring. researchgate.net This enhanced electron richness can strengthen interactions with biological targets. jspae.com Conversely, electron-withdrawing groups, like nitro (-NO₂) or halogens (-Cl, -F), deactivate the benzene (B151609) ring by reducing electron density. jspae.com The specific effect, however, is highly dependent on the biological target. For instance, in one study, a 3-hydroxyl group (electron-donating) on phenylacetic acid enhanced its interaction with DNA, whereas a 3-nitro group (electron-withdrawing) also showed strong interactions through hydrogen bonding. jspae.com

The position of the substituent is also crucial. Studies on phenylacetic acid derivatives have shown that meta-substituted compounds can exhibit superior binding interactions compared to their ortho- and para-substituted counterparts for certain biological targets. researchgate.net The introduction of halogen atoms can improve the "drugability" of molecules by modulating charge distribution and creating opportunities for halogen bonding with specific proteins. acs.org

Lipophilicity, or the molecule's affinity for a lipid environment, is another key factor governed by ring substituents. Adding hydrophobic aliphatic groups can increase retention and binding to hydrophobic pockets in target proteins. nih.gov However, an optimal balance of hydrophilicity and lipophilicity is necessary for favorable pharmacokinetic properties.

The following table summarizes the observed impact of various substituents on the activity of phenylacetic acid analogs based on computational and experimental studies.

| Substituent | Position | Effect on Ring Electronics | Observed Impact on Biological Interaction | Reference |

| -Cl | meta (3) | Electron-withdrawing | Showed the most potent inhibitory activity against DNA in a docking study, with eight polar interactions. jspae.com | |

| -OH | meta (3) | Electron-donating | Enhanced interactions with DNA through hydrogen bonding and pi-H interactions. jspae.com | |

| -NO₂ | meta (3) | Electron-withdrawing | Formed multiple hydrogen acceptor interactions with DNA residues. jspae.com | |

| -CH₃ | para (4) | Electron-donating | Displayed multiple interactions with DNA active residues in docking simulations. jspae.com | |

| -I | para (4) | Electron-withdrawing (weak) | Exhibited four interactions with active DNA residues in a docking study. jspae.com |

Significance of the Carboxylic Acid Moiety in Receptor Binding and Enzymatic Interactions

The carboxylic acid (-COOH) functional group is a cornerstone of the pharmacophore for a vast number of therapeutic agents and endogenous molecules. nih.gov Its importance lies in its unique physicochemical properties, particularly its acidity and its capacity to act as both a hydrogen bond donor and acceptor. acs.org

At physiological pH, the carboxylic acid group is typically deprotonated to form a negatively charged carboxylate ion (-COO⁻). wiley-vch.de This negative charge is pivotal for forming strong electrostatic interactions, or salt bridges, with positively charged residues like arginine, lysine, or histidine in the binding sites of proteins and enzymes. These interactions are often critical for anchoring the molecule to its target and ensuring high binding affinity. acs.org

Furthermore, the carboxylic acid moiety can engage in multiple hydrogen bonds. The carbonyl oxygen can act as a hydrogen bond acceptor, while the hydroxyl group can serve as a hydrogen bond donor. wiley-vch.de This dual capability allows it to form a network of interactions within a binding pocket, contributing significantly to the stability of the ligand-receptor complex. The presence of the carboxylate is known to be important for the biological target recognition of many anti-inflammatory agents. researchgate.net

However, the ionized nature of the carboxylic acid group also imparts high water solubility, which can sometimes hinder its ability to cross biological membranes through passive diffusion. acs.orgwiley-vch.de This highlights a common challenge in drug design: balancing the need for strong target binding, often facilitated by polar groups like carboxylic acids, with the requirement for adequate membrane permeability.

Role of the Hydroxyl and Methyl Groups in the Pharmacological Profile of 2-(4-Hydroxy-3-methylphenyl)acetic acid

The specific substitution pattern of this compound, featuring a hydroxyl group at the para-position (C4) and a methyl group at the meta-position (C3), creates a distinct pharmacological profile.

The Hydroxyl (-OH) Group: The phenolic hydroxyl group is a versatile functional group in medicinal chemistry. hyphadiscovery.com Its primary roles include:

Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and acceptor, allowing it to form specific, directional interactions with amino acid residues in a target's binding site. This can significantly enhance binding affinity and selectivity. researchgate.net

Electronic Effects: As an electron-donating group, the hydroxyl group increases the electron density on the aromatic ring, which can influence how the ring participates in pi-pi stacking or cation-pi interactions with the biological target. researchgate.net

The Methyl (-CH₃) Group: The methyl group, while seemingly simple, can have a profound impact on the molecule's activity:

Steric Influence: The methyl group provides steric bulk, which can either be beneficial or detrimental to binding. It can help orient the molecule correctly within a binding pocket or, conversely, cause steric clashes that prevent optimal binding. Its position adjacent to the hydroxyl group can influence the orientation and accessibility of the -OH for hydrogen bonding.

Metabolic Stability: The presence of a methyl group can sometimes block sites of metabolic oxidation, potentially increasing the molecule's biological half-life.

Together, the hydroxyl and methyl groups on the phenylacetic acid scaffold create a specific electronic and steric profile that dictates its interaction with biological targets, distinguishing its activity from unsubstituted or differently substituted analogs.

Conformational Analysis and Molecular Dynamics of this compound

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis of this compound focuses on the rotational freedom around its single bonds, particularly the bond connecting the phenyl ring to the acetic acid side chain and the C-C bond within the side chain itself.

A key area of conformational flexibility is the carboxyl functional group. Studies on simpler molecules like acetic acid have shown that the carboxyl group can exist in different conformations, primarily syn and anti, referring to the orientation of the hydroxyl proton relative to the carbonyl oxygen. nih.gov While the syn conformation is generally more stable in the gas phase, the presence of solvent (water) can alter the energetic landscape, and the anti state may also be populated. nih.gov The specific conformation adopted by the carboxylic acid moiety in this compound upon binding will be dictated by the interactions it forms within the receptor's active site.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational techniques are indispensable tools for understanding and predicting the structure-activity relationships of molecules like this compound. These methods allow for the rapid evaluation of structural modifications and provide insights into the molecular basis of biological activity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein or enzyme. researchgate.net This technique is crucial for visualizing potential binding modes and understanding the specific intermolecular interactions—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts—that stabilize the ligand-receptor complex.

In the context of this compound and its analogs, docking studies can:

Identify key amino acid residues in the active site that interact with the carboxylic acid, hydroxyl, and methyl groups.

Predict the binding affinity (often expressed as a docking score) of different derivatives, helping to prioritize which compounds to synthesize and test experimentally. dovepress.com

Explain the basis for observed selectivity towards one biological target over another.

For example, docking studies performed on various phenylacetic acid derivatives against targets like DNA, Pim kinase, and urease have successfully identified key interactions. jspae.comresearchgate.net These studies revealed that the carboxylic acid group frequently engages in polar interactions, while substituents on the phenyl ring modulate binding affinity and specificity. jspae.com

The table below shows results from a molecular docking study of various phenylacetic acid derivatives with different biological targets, illustrating how substituents influence binding scores.

| Compound | Target | Docking Score (kcal/mol) | Key Interactions | Reference |

| 3-chlorophenylacetic acid | DNA | -7.809 | 8 polar interactions (H-acceptors, H-donors, pi-H) | jspae.com |

| 3-hydroxyphenylacetic acid | DNA | -7.388 | 6 interactions (H-acceptors, pi-H) | jspae.com |

| 3-nitrophenylacetic acid | DNA | -7.428 | 6 H-acceptor interactions | jspae.com |

| 2-propylacetic acid | Pim Kinase | -6.577 | 3 interactions (H-acceptor, pi-H) | jspae.com |

| 4-propylphenylacetic acid | Urease | -8.525 | Strong binding interactions | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized analogs. biointerfaceresearch.com

A QSAR study involves several steps:

Data Set Assembly: A collection of structurally related compounds (analogs of this compound) with experimentally measured biological activities is required.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical properties (e.g., lipophilicity, polar surface area), electronic properties, and 3D shape. mdpi.com

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that correlates the descriptors with the observed biological activity. nih.govacs.org

Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and can accurately predict the activity of new compounds. biointerfaceresearch.com

For analogs of this compound, a QSAR model could reveal the key structural features required for a specific biological effect. For example, the model might show that high activity is correlated with a certain range of lipophilicity, the presence of a hydrogen bond donor at a specific position, and a particular electronic charge distribution on the aromatic ring. This information is invaluable for the rational design of new, more potent derivatives. acs.org

V. Pharmacokinetics, Metabolism, and Toxicological Assessments of 2 4 Hydroxy 3 Methylphenyl Acetic Acid

Absorption, Distribution, and Elimination Studies of 2-(4-Hydroxy-3-methylphenyl)acetic acid

Currently, there is a significant gap in the scientific literature regarding dedicated studies on the absorption, distribution, and elimination (ADE) of this compound in any biological system. The following discussion is therefore based on the physicochemical properties of the molecule and the known pharmacokinetic profiles of similar phenolic acids.

Physicochemical Properties and Predicted ADE Profile of this compound

| Property | Value/Prediction | Implication for ADE |

| Molecular Weight | 166.17 g/mol | Small molecular size may facilitate passive diffusion across biological membranes. |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be low to moderate | Suggests a degree of lipophilicity that could allow for membrane transport, but also sufficient hydrophilicity for solubility in biological fluids. |

| pKa (Acid Dissociation Constant) | Estimated to be acidic | As a carboxylic acid, its ionization state will be pH-dependent, influencing its absorption in different parts of the gastrointestinal tract and its distribution into various tissues. |

Absorption: For oral administration, the absorption of this compound would likely occur in the stomach and small intestine. Its acidic nature suggests that it would be more lipid-soluble and thus more readily absorbed in the acidic environment of the stomach. In the more alkaline environment of the small intestine, it would exist in its ionized form, which is less permeable to cell membranes.

Distribution: Following absorption, this compound is expected to distribute throughout the body via the systemic circulation. The extent of its distribution to various tissues would be influenced by its plasma protein binding, tissue permeability, and the pH of different compartments. Compounds with similar structures, such as other hydroxyphenylacetic acids, are known to be distributed to various tissues.

Elimination: The primary route of elimination for small, water-soluble organic acids is typically renal excretion. It is anticipated that this compound and its metabolites would be eliminated from the body in the urine. The rate of elimination, or its half-life, has not been experimentally determined.

Metabolic Pathways and Metabolite Identification of this compound in Biological Systems

The metabolic fate of this compound has not been specifically elucidated in published research. However, based on the metabolism of other phenolic compounds and phenylacetic acid derivatives, several metabolic pathways can be predicted.

Predicted Metabolic Pathways for this compound

| Pathway | Description | Potential Metabolites |

| Phase I Metabolism (Oxidation) | Hydroxylation of the aromatic ring or oxidation of the methyl group. | Dihydroxylated or further oxidized derivatives. |

| Phase II Metabolism (Conjugation) | Conjugation of the phenolic hydroxyl group or the carboxylic acid group with endogenous molecules such as glucuronic acid or sulfate (B86663). | Glucuronide and sulfate conjugates. |

It is important to note that the specific enzymes involved and the major metabolites formed would need to be confirmed through in vivo and in vitro metabolic studies.

In Vivo and In Vitro Toxicological Evaluation of this compound

There is a paucity of publicly available toxicological data for this compound. The following sections discuss potential toxicological considerations based on general principles and data from related compounds.

Cellular Toxicity Mechanisms and Dose-Response Relationships

The mechanisms by which this compound might exert cellular toxicity have not been investigated. However, for phenolic compounds in general, several mechanisms of toxicity are recognized, including:

Oxidative Stress: Some phenolic compounds can undergo redox cycling, leading to the production of reactive oxygen species (ROS) that can damage cellular components.

Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to a decrease in cellular energy production and the induction of apoptosis.

Membrane Disruption: At high concentrations, some phenolic compounds can intercalate into cell membranes, altering their fluidity and function.

A dose-response relationship, which is a fundamental concept in toxicology, would need to be established through in vitro cytotoxicity assays. Such studies would determine the concentrations at which this compound induces adverse effects in different cell types.

Developmental and Organ-Specific Toxicity in Preclinical Models

There are no available studies on the developmental or organ-specific toxicity of this compound in preclinical models. To assess these potential toxicities, studies in animal models such as rodents or zebrafish would be necessary. Such studies would evaluate the effects of the compound on embryonic development, as well as its potential to cause damage to specific organs like the liver, kidneys, or nervous system. For instance, studies on the structurally related compound 2,4-dichlorophenoxyacetic acid have shown developmental toxicity in zebrafish embryos. nih.gov However, it is crucial to avoid direct extrapolation of these findings to this compound due to differences in chemical structure.

Vi. Analytical Methodologies for 2 4 Hydroxy 3 Methylphenyl Acetic Acid in Complex Matrices

Chromatographic Separation Techniques for 2-(4-Hydroxy-3-methylphenyl)acetic acid

Chromatography is the cornerstone for isolating this compound from endogenous compounds and other metabolites within a biological sample. The choice between liquid and gas chromatography is primarily dictated by the analyte's physicochemical properties, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase configuration, is exceptionally well-suited for the analysis of polar, non-volatile compounds like phenolic acids. The separation is typically achieved on a C18 stationary phase, which retains the analyte based on its hydrophobic character. A mobile phase consisting of an aqueous solution (often acidified with formic or acetic acid to ensure the analyte is in its protonated form) and an organic solvent (commonly acetonitrile (B52724) or methanol) is used to elute the compound. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to achieve optimal separation of various metabolites in a single run. nih.gov

UV and Diode-Array Detection (DAD): As a phenolic compound, this compound possesses a chromophore that absorbs ultraviolet (UV) light. This allows for its detection and quantification using a UV or DAD detector. DAD offers the advantage of acquiring the entire UV spectrum of the eluting peak, which aids in peak purity assessment and compound identification.

Mass Spectrometry (MS and MS/MS): Coupling HPLC with a mass spectrometer provides superior sensitivity and selectivity. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operating in negative ion mode to deprotonate the carboxylic acid and phenolic hydroxyl groups. nih.gov Tandem mass spectrometry (MS/MS) further enhances specificity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This technique is the gold standard for quantitative bioanalysis due to its ability to minimize matrix interference. nih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis of Structurally Related Phenolic Acids This table presents typical conditions used for analyzing phenolic acids like 4-hydroxyphenylacetic acid, which are directly applicable to this compound.

| Parameter | Condition |

| Chromatography System | Ultra-High-Pressure Liquid Chromatography (UPLC) |

| Column | Reversed-phase C18 (e.g., 50 mm × 2.0 mm, 1.9 µm) nih.gov |

| Mobile Phase A | 0.2% Acetic Acid in Water nih.gov |

| Mobile Phase B | 0.2% Acetic Acid in Acetonitrile nih.gov |

| Flow Rate | 0.4 mL/min nih.gov |

| Column Temperature | 40 °C nih.gov |

| Injection Volume | 5-10 µL |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode nih.gov |

| MS Detection | Tandem Mass Spectrometer (e.g., QTRAP) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Example MRM Transition | For 4-hydroxyphenylacetic acid: m/z 151 → 107 nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution but is reserved for analytes that are thermally stable and volatile. Due to its polar carboxylic acid and hydroxyl functional groups, this compound is non-volatile. Therefore, a chemical derivatization step is mandatory prior to GC-MS analysis to increase its volatility and thermal stability.

The most common derivatization strategy for this class of compounds is silylation. unina.itresearchgate.net This process involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogens on the hydroxyl and carboxyl groups with nonpolar trimethylsilyl (B98337) (TMS) groups. unina.itnih.gov The resulting TMS derivative is significantly more volatile and exhibits improved chromatographic behavior on nonpolar capillary columns. gcms.cz

Following separation on the GC column, the eluting derivative enters the mass spectrometer, where it is typically ionized by electron impact (EI). The resulting mass spectrum contains a molecular ion peak and a series of characteristic fragment ions that can be used for definitive identification and quantification.

Table 2: Typical GC-MS Analysis Workflow for Phenolic Acids

| Step | Description |

| 1. Sample Extraction | Isolation of the analyte from the matrix (e.g., via LLE or SPE). |

| 2. Drying | Complete removal of water from the extract, as moisture interferes with the silylation reaction. unina.it |

| 3. Derivatization | Reaction with a silylating agent (e.g., BSTFA or MSTFA) in a suitable solvent (e.g., pyridine) with heating to form the volatile TMS derivative. nih.gov |

| 4. GC Separation | Injection onto a nonpolar capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to separate analytes. unina.it |

| 5. MS Detection | Ionization via Electron Impact (EI) at 70 eV. Data is acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification. |

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound, providing detailed information about its atomic connectivity, functional groups, and molecular weight.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. This would include three signals in the aromatic region (corresponding to the three protons on the phenyl ring), a singlet for the methylene (B1212753) (-CH₂) protons, a singlet for the methyl (-CH₃) protons, and broad singlets for the phenolic (-OH) and carboxylic acid (-COOH) protons, which are exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom. This includes the carboxyl carbon, the methylene carbon, the methyl carbon, and the six distinct carbons of the substituted aromatic ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Values are estimated based on standard chemical shift tables and data from structurally related compounds like 4-methylphenylacetic acid and 4-hydroxyphenylacetic acid. nih.govchemicalbook.com

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 175 - 180 |

| Aromatic C-H | 6.7 - 7.2 | 115 - 135 |

| Phenolic (-OH) | 8.0 - 9.5 | - |

| Methylene (-CH₂) | ~ 3.5 | ~ 40 |

| Methyl (-CH₃) | ~ 2.2 | ~ 16 |

| Aromatic C (substituted) | - | 125 - 155 |

IR spectroscopy and mass spectrometry provide complementary information for characterizing the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to display several characteristic absorption bands. A study on the closely related phenylacetic acid provides a basis for these assignments. nih.govresearchgate.net

A very broad band from ~2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid group.

A distinct O-H stretching band for the phenolic hydroxyl group around 3300-3500 cm⁻¹.

A strong, sharp absorption band around 1700-1725 cm⁻¹ due to the C=O (carbonyl) stretch of the carboxylic acid.

Several peaks in the 1450-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic ring.

A C-O stretching vibration band around 1200-1300 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The molecular weight of this compound is 166.17 g/mol . biosynth.com In ESI-MS, it would typically be observed as the deprotonated molecule [M-H]⁻ at m/z 165. In EI-MS, the molecular ion [M]⁺˙ would be observed at m/z 166. The fragmentation pattern provides structural information. Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage at the benzylic position. libretexts.org A prominent fragment would be expected at m/z 121, corresponding to the 4-hydroxy-3-methylbenzyl cation, formed by the loss of the -COOH radical.

Sample Preparation Strategies for Biological Fluids and Tissues Containing this compound

Effective sample preparation is critical for removing interferences from complex biological matrices, thereby improving the accuracy, precision, and robustness of the analytical method. rsc.org The primary goal is to eliminate high-abundance components like proteins and salts that can cause ion suppression in MS or clog the chromatographic system. rsc.orgnih.gov

Protein Precipitation (PPT): This is one of the simplest and most common methods for sample cleanup. It involves adding a water-miscible organic solvent, such as cold acetonitrile or methanol, to the biological sample (e.g., plasma or serum). nih.gov The solvent denatures and precipitates the proteins, which can then be separated by centrifugation. chromatographyonline.com The resulting supernatant, which contains the small molecule analytes, can be directly injected into the LC-MS system or evaporated and reconstituted in a suitable solvent. nih.gov This method is fast, inexpensive, and effective for many applications. tecan.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent (e.g., ethyl acetate). nih.gov By adjusting the pH of the aqueous sample to below the pKa of this compound, the molecule becomes neutral and can be efficiently extracted into the organic phase, leaving polar interferences behind. The organic solvent is then evaporated, and the residue is reconstituted for analysis. LLE provides a cleaner extract than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE offers a more selective cleanup than PPT or LLE. iss.it The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interferences are washed away, and the analyte is then eluted with a small volume of a strong solvent. For phenolic acids, reverse-phase (e.g., C18) or mixed-mode anion exchange cartridges can be used. SPE is highly effective at removing interferences and can also be used to concentrate the analyte, but it is the most costly and time-consuming of the three methods. nih.gov

Table 4: Comparison of Common Sample Preparation Techniques for Biological Fluids

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Protein denaturation and precipitation by an organic solvent. | Fast, simple, inexpensive, high throughput. tecan.com | Less clean extract, potential for matrix effects. tecan.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between immiscible aqueous and organic phases. nih.gov | Cleaner extracts than PPT, removes non-ionizable interferences. | More labor-intensive, requires solvent evaporation, can be difficult to automate. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. iss.it | Provides the cleanest extracts, high selectivity, allows for analyte concentration. nih.gov | Most expensive, requires method development, can be lower throughput. |

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Protocols

Sample preparation is a critical step to isolate this compound from matrix components that can interfere with analysis. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques employed for this purpose.

Liquid-Liquid Extraction (LLE) is a conventional method based on the differential solubility of the analyte between two immiscible liquid phases. For an acidic compound like this compound, the protocol involves the acidification of the aqueous biological sample (e.g., urine or deproteinized plasma) to a pH below the pKa of the analyte's carboxylic acid and phenolic hydroxyl groups. This protonation makes the molecule less polar, increasing its partition into a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or methyl tert-butyl ether. uctm.eduutwente.nl The process is often repeated to improve recovery. After extraction, the organic solvent is typically evaporated, and the residue is reconstituted in a solvent compatible with the analytical instrument. While effective, LLE can be labor-intensive and may consume significant volumes of organic solvents. uctm.edu

Solid-Phase Extraction (SPE) offers a more controlled and often more efficient alternative to LLE, with reduced solvent consumption. The choice of SPE sorbent is key and depends on the analyte's properties. For this compound, reversed-phase (e.g., C18-bonded silica) or mixed-mode ion-exchange sorbents are suitable. A typical SPE protocol involves a sequence of steps, as detailed in the table below. forensicresources.orgwindows.net The pH adjustment during the sample loading and wash steps is critical for retaining the analyte while removing interferences.

| Step | Procedure | Purpose |

|---|---|---|

| Conditioning | Pass methanol, followed by water or an acidic buffer (e.g., pH 3-6) through the cartridge. | To activate the sorbent and create a chemical environment ready for sample loading. |

| Sample Loading | Apply the pre-treated and pH-adjusted (acidified) biological sample to the cartridge at a slow, controlled flow rate. | To adsorb the analyte onto the solid phase sorbent. |

| Washing | Rinse the cartridge with a weak, pH-adjusted solvent (e.g., water or a low-percentage methanol/water mixture). | To remove hydrophilic interferences and salts that were not strongly retained. |

| Elution | Pass a small volume of a strong organic solvent (e.g., methanol, acetonitrile), often modified with an acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide), through the cartridge. | To desorb the analyte from the sorbent and collect it for analysis. ntk-kemi.com |

| Post-Elution | Evaporate the elution solvent and reconstitute the residue in the mobile phase. | To concentrate the analyte and ensure compatibility with the LC-MS system. |

Microextraction Techniques and Matrix Effects Mitigation

Modern analytical chemistry trends towards miniaturization and greener methods have led to the development of microextraction techniques. These methods, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), use significantly less solvent and can provide high enrichment factors. While specific applications for this compound are not widely documented, these techniques are well-established for other phenolic compounds and represent a viable approach for its analysis. medipharmsai.com

A significant challenge in the analysis of compounds in complex matrices, particularly with sensitive techniques like LC-MS/MS, is the matrix effect . This phenomenon refers to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. nih.goveijppr.com It can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of quantification. nih.gov Endogenous components in biological fluids, such as phospholipids, salts, and urea, are common causes of matrix effects. medipharmsai.com

Mitigating matrix effects is essential for developing a robust analytical method. Key strategies include: